![molecular formula C17H29N3O B14251114 N-Butyl-N'-[3-(dipropylamino)phenyl]urea CAS No. 377739-28-1](/img/structure/B14251114.png)
N-Butyl-N'-[3-(dipropylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-[3-(dipropylamino)phenyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group. N-Butyl-N’-[3-(dipropylamino)phenyl]urea has diverse chemical and biological properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-Butyl-N’-[3-(dipropylamino)phenyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production. The most common industrial method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Analyse Des Réactions Chimiques
N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Butyl-N’-[3-(dipropylamino)phenyl]urea can be compared with other N-substituted ureas, such as:
N,N-Dibutyl-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N-Dimethylethylenediamine: Contains different substituents on the nitrogen atoms.
N,N-Diethylethylenediamine: Another variant with ethyl groups instead of butyl or propyl groups.
The uniqueness of N-Butyl-N’-[3-(dipropylamino)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
377739-28-1 |
|---|---|
Formule moléculaire |
C17H29N3O |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-butyl-3-[3-(dipropylamino)phenyl]urea |
InChI |
InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21) |
Clé InChI |
LMORTXLRQVUVBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
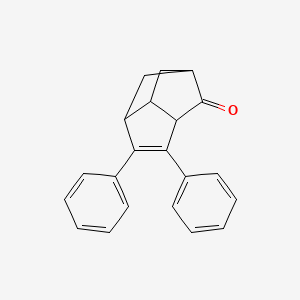
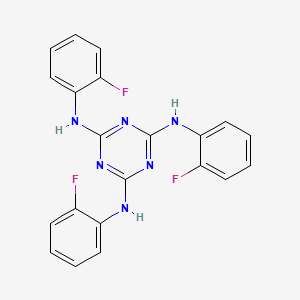

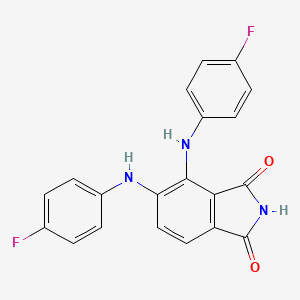
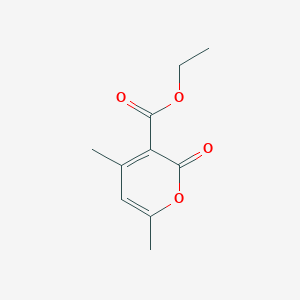

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
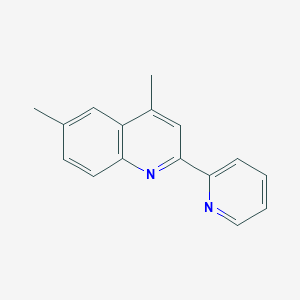

![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
